![molecular formula C7H15NO B1612755 Azepan-3-ylmethanol CAS No. 61472-23-9](/img/structure/B1612755.png)
Azepan-3-ylmethanol
Overview
Description
Azepan-3-ylmethanol, also known as 3-azepanylmethanol, is a chemical compound with the molecular formula C7H15NO and a molecular weight of 129.2 g/mol . It is characterized by a seven-membered ring containing a nitrogen atom, with a hydroxymethyl group attached to the third carbon of the ring. This compound is often used in various chemical and pharmaceutical research applications due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Azepan-3-ylmethanol can be synthesized through several methods. One common synthetic route involves the reduction of azepan-3-one using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions . The reaction typically takes place in an inert solvent like tetrahydrofuran (THF) or diethyl ether, and the temperature is maintained at room temperature or slightly below to ensure optimal yield.
Industrial Production Methods
In industrial settings, this compound is produced through a similar reduction process but on a larger scale. The reaction conditions are carefully monitored to maintain consistency and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while ensuring safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
Azepan-3-ylmethanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form azepan-3-one using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form azepan-3-ylmethane using strong reducing agents.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether at low temperatures.
Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH) in an aprotic solvent.
Major Products Formed
Oxidation: Azepan-3-one
Reduction: Azepan-3-ylmethane
Substitution: Various substituted azepan derivatives depending on the substituent used.
Scientific Research Applications
Azepan-3-ylmethanol has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds with therapeutic properties.
Industry: It is used in the production of specialty chemicals and as a solvent in certain industrial processes.
Mechanism of Action
The mechanism of action of azepan-3-ylmethanol involves its interaction with specific molecular targets and pathways. The hydroxymethyl group allows it to participate in hydrogen bonding and other interactions with biological molecules. This can lead to the modulation of enzyme activity or receptor binding, influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Azepan-3-one: A ketone derivative of azepan-3-ylmethanol.
Azepan-3-ylmethane: A fully reduced form of this compound.
Piperidin-3-ylmethanol: A similar compound with a six-membered ring instead of a seven-membered ring.
Uniqueness
This compound is unique due to its seven-membered ring structure, which imparts distinct chemical and physical properties compared to its six-membered ring analogs. This structural difference can influence its reactivity, stability, and interaction with biological targets, making it a valuable compound in various research fields.
Biological Activity
Azepan-3-ylmethanol is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound, a derivative of azepane, features a seven-membered cyclic amine structure with a hydroxymethyl group at the 3-position. This unique structure contributes to its biological activity, particularly in interactions with various biological targets.
Biological Activities
1. Antimicrobial Activity
Several studies have highlighted the antimicrobial properties of azepane derivatives, including this compound. Research indicates that compounds with azepane structures exhibit significant activity against various pathogens, including bacteria and fungi. For instance, derivatives have shown efficacy against Staphylococcus aureus, including methicillin-resistant strains (MRSA), with minimum inhibitory concentrations (MICs) as low as 0.15 μM, surpassing traditional antibiotics like vancomycin .
2. Antiplasmodial Activity
Azepan derivatives have also been investigated for their antiplasmodial effects. A specific azepanylcarbazole amino alcohol demonstrated long-lasting and fast-acting antiplasmodial efficacy in vivo, suggesting potential for treating malaria . The compound's pharmacokinetics indicate sustained plasma concentrations, which are crucial for effective malaria treatment in endemic regions.
3. Protein Kinase Inhibition
Research has shown that azepane derivatives can inhibit key enzymes involved in cellular signaling pathways. For example, novel azepane derivatives were evaluated for their ability to inhibit protein kinase B (PKB-alpha) and protein kinase A (PKA), with some compounds exhibiting IC50 values as low as 5 nM . This inhibition is significant as it may lead to therapeutic strategies for diseases where these kinases play a critical role.
Case Studies
Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial activity of various azepane derivatives, this compound was found to inhibit both gram-positive and gram-negative bacteria effectively. The study utilized a series of structural modifications to enhance activity and reduce cytotoxicity, demonstrating the potential for developing new antibiotics based on this scaffold.
Case Study 2: Antimalarial Properties
Another investigation focused on the antimalarial properties of azepanylcarbazole derivatives revealed that specific modifications to the azepane structure could enhance efficacy against Plasmodium falciparum. The compound's ability to maintain effective concentrations over extended periods positions it as a candidate for further development in malaria prophylaxis and treatment.
The mechanisms underlying the biological activities of this compound are still being elucidated. However, several hypotheses have emerged:
- Antimicrobial Mechanism : The disruption of bacterial cell wall synthesis and interference with metabolic pathways are proposed mechanisms for the antimicrobial effects observed.
- Antiplasmodial Mechanism : The inhibition of Hsp90, a molecular chaperone essential for the survival of Plasmodium species, has been suggested as a mechanism contributing to the antimalarial activity .
Data Summary
Properties
IUPAC Name |
azepan-3-ylmethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c9-6-7-3-1-2-4-8-5-7/h7-9H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKEIQQPQNDQZRC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNCC(C1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00619772 | |
Record name | (Azepan-3-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00619772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61472-23-9 | |
Record name | Azepan-3-ylmethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=61472-23-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (Azepan-3-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00619772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (azepan-3-yl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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